

Mass spectrometry analysis of 2,3-Dimethyl-3-octene fragmentation pattern

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Compound of Interest

Compound Name: 2,3-Dimethyl-3-octene

Cat. No.: B13438869

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Mass Spectrometry Analysis of 2,3-Dimethyl-3-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **2,3-Dimethyl-3-octene**. Due to the absence of a publicly available mass spectrum for **2,3-Dimethyl-3-octene**, this guide leverages established principles of mass spectrometry, including the fragmentation patterns of analogous branched alkenes, to predict the major fragment ions. This document outlines the principal fragmentation pathways, presents the predicted quantitative data in a structured format, and details a representative experimental protocol for the analysis of such compounds.

Core Principles of Alkene Fragmentation in Mass Spectrometry

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion ($M^{+\bullet}$) and subsequent fragmentation. For alkenes such as **2,3-Dimethyl-3-octene**, the initial ionization typically involves the removal of an electron from the π -bond of the double bond. The resulting molecular ion is often observable. The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Key fragmentation mechanisms for branched alkenes include:

- **Allylic Cleavage:** This is a highly favorable fragmentation pathway for alkenes. It involves the cleavage of a bond beta (β) to the double bond, resulting in the formation of a resonance-stabilized allylic cation. The stability of the resulting cation and radical significantly influences the abundance of the corresponding fragment ion.
- **Vinylic Cleavage:** Cleavage of a bond directly attached to the double bond (alpha, α cleavage) is also possible but generally less favored than allylic cleavage due to the formation of less stable vinylic cations.
- **Rearrangements:** Hydrogen shifts and other rearrangements, such as the McLafferty rearrangement, can occur, leading to characteristic fragment ions. The McLafferty rearrangement is common in molecules containing a γ -hydrogen relative to a double bond or carbonyl group.

Predicted Fragmentation Pattern of 2,3-Dimethyl-3-octene

The structure of **2,3-Dimethyl-3-octene** is shown below:

The molecular formula is C₁₀H₂₀, and the molecular weight is 140.27 g/mol. The predicted major fragmentation pathways and the corresponding m/z values of the resulting fragment ions are detailed below.

Data Presentation: Predicted Quantitative Fragmentation Data

m/z	Proposed Fragment Ion	Fragmentation Pathway	Predicted Relative Abundance
140	[C10H20]+•	Molecular Ion	Moderate
125	[C9H17]+	Loss of •CH3 (Vinylic Cleavage)	Low
111	[C8H15]+	Loss of •C2H5 (Allylic Cleavage)	High
97	[C7H13]+	Loss of •C3H7 (Allylic Cleavage)	Moderate
83	[C6H11]+	Cleavage at C4-C5 with H rearrangement	Moderate
69	[C5H9]+	Allylic Cleavage	High (Potential Base Peak)
55	[C4H7]+	Allylic Cleavage	High
41	[C3H5]+	Allylic Cleavage	Moderate

Note: The predicted relative abundances are qualitative estimates based on the expected stability of the fragment ions. The base peak is anticipated to arise from a highly stable allylic cation.

Experimental Protocols

A standard approach for the mass spectrometry analysis of a volatile, nonpolar compound like **2,3-Dimethyl-3-octene** would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

The sample of **2,3-Dimethyl-3-octene** should be dissolved in a volatile organic solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

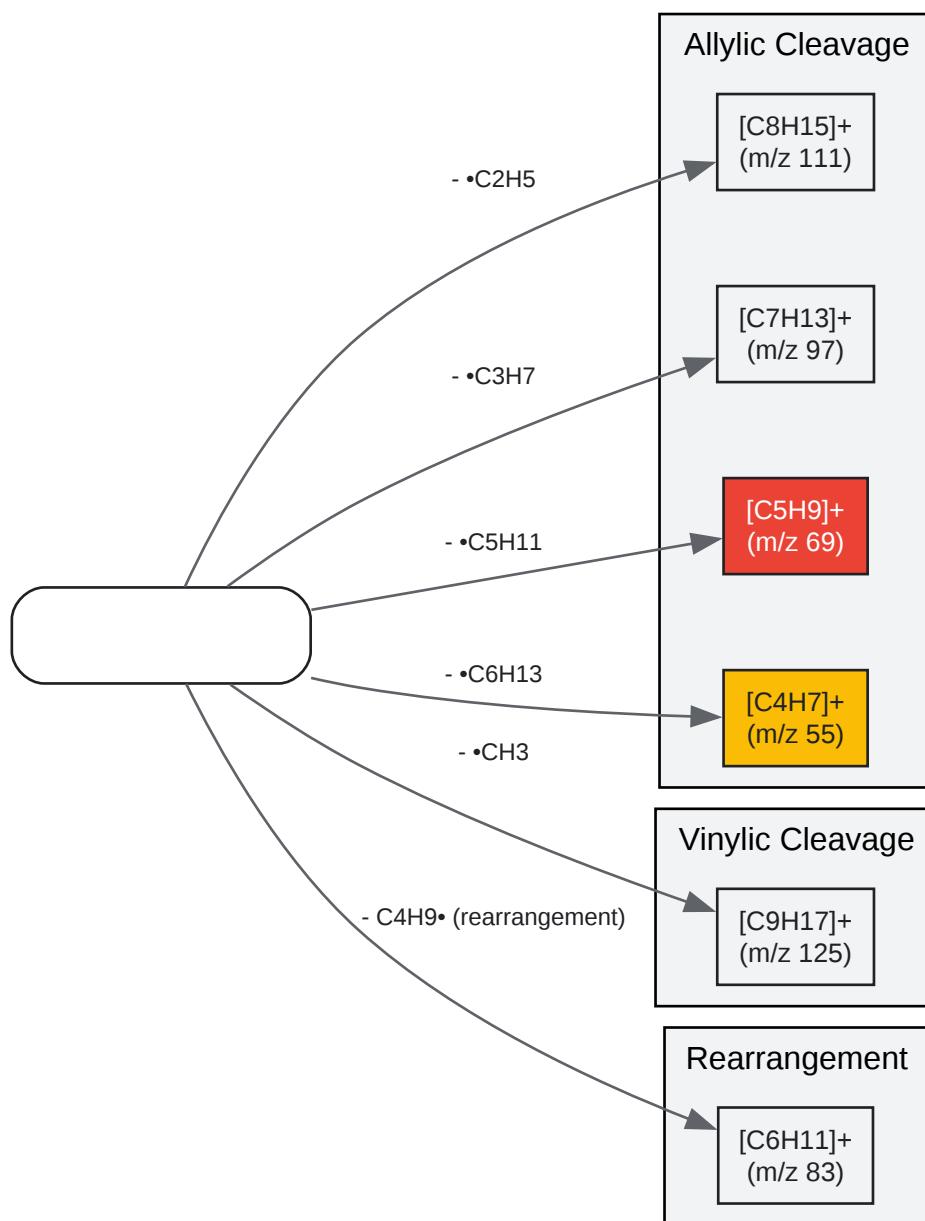
- Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
- Injector Temperature: 250 °C.
- Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Method

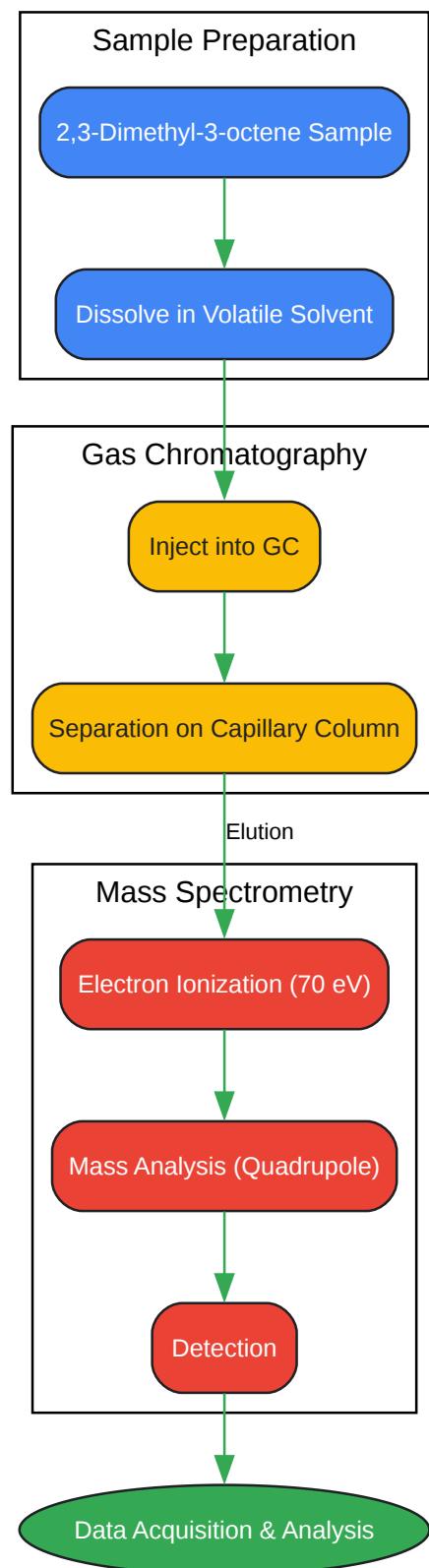
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 350.
- Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from saturating the detector.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key predicted fragmentation pathways for **2,3-Dimethyl-3-octene**.

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Caption: Predicted major fragmentation pathways of **2,3-Dimethyl-3-octene**.



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